molecular formula C12H17NO2 B1468893 1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol CAS No. 1339054-92-0

1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol

Cat. No. B1468893
CAS RN: 1339054-92-0
M. Wt: 207.27 g/mol
InChI Key: GEAWMVMRCWFURV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines, including 1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol, is an important area of research due to their ubiquity in natural products and importance in medicinal chemistry . One method involves the Staudinger reaction, a [2+2] ketene-imine cycloaddition . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates .


Molecular Structure Analysis

The molecular structure of 1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol is defined by its molecular formula, C12H17NO2. Further details about its structure would require more specific information or advanced analytical techniques.

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

The compound serves as a precursor in the synthesis of new heterocyclic amino acid derivatives. These derivatives are obtained through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . This process is crucial for the development of novel compounds with potential biological activities.

Development of β-Lactam Antibiotics

“1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol” can be used in the synthesis of N-(4-ethoxyphenyl) azetidin-2-ones, which are key intermediates in the production of β-lactam antibiotics . These antibiotics play a significant role in the treatment of bacterial infections.

Formation of Spirocyclic Oxetanes

This compound is a versatile building block in the formation of functionalized spirocyclic oxetanes . Spirocyclic oxetanes are important in medicinal chemistry due to their potential pharmacological properties.

Suzuki–Miyaura Cross-Coupling Reactions

The azetidine ring in the compound can undergo Suzuki–Miyaura cross-coupling reactions to create a variety of functionalized molecules . This reaction is widely used in the pharmaceutical industry to create complex molecules.

Oxidative N-Deprotection

The ethoxyphenyl group in the compound can be oxidatively removed by ceric ammonium nitrate, which is a critical step in the synthesis of various biologically active molecules . This method provides a direct route to N-unsubstituted β-lactams.

Future Directions

The future directions for research involving 1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol are not specified in the search results. Given the importance of azetidines in medicinal chemistry and natural products, it’s likely that research in this area will continue .

Mechanism of Action

, also known as 2-azetidinones or β-lactams, are a class of compounds that have been extensively studied for their diverse pharmacological activities. They are key structural elements of several classes of β-lactam antibiotics, including penams, cephems, penems, monobactams, carbapenems, and trinems .

The mode of action of β-lactam antibiotics generally involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins, which are enzymes involved in the final stages of constructing the bacterial cell wall .

The biochemical pathway affected by this action is the synthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting this pathway, β-lactam antibiotics can effectively kill bacteria by causing them to burst due to osmotic pressure .

The pharmacokinetics of β-lactam antibiotics can vary widely, but generally, they are well absorbed orally and are widely distributed throughout the body. They are typically excreted unchanged in the urine .

The result of action is the death of bacterial cells, leading to the resolution of bacterial infections .

The action environment can significantly influence the efficacy of β-lactam antibiotics. Factors such as pH, presence of other substances, and temperature can affect the stability and activity of these drugs .

properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-12-5-3-10(4-6-12)7-13-8-11(14)9-13/h3-6,11,14H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAWMVMRCWFURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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